CARM1 Potency vs Parent Scaffold DCPR049_12
Carm1-IN-4 demonstrates a 790-fold improvement in CARM1 enzymatic IC₅₀ compared to the widely used bis-benzylidene piperidinone inhibitor (Calbiochem/Sigma), which has an IC₅₀ of 7.1 µM [1]. This nanomolar potency (9 nM) enables robust target engagement at physiologically relevant concentrations, whereas the micromolar inhibitor requires supraphysiological doses that risk off-target effects [1].
| Evidence Dimension | CARM1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | Bis-benzylidene piperidinone (Calbiochem CARM1 Inhibitor): 7.1 µM (7,100 nM) |
| Quantified Difference | 790-fold more potent |
| Conditions | In vitro enzymatic assay using purified CARM1 and a peptide substrate |
Why This Matters
Procurement of Carm1-IN-4 is essential for studies requiring low-nanomolar target engagement; micromolar alternatives are unsuitable for most cellular and in vivo applications.
- [1] Liu, C., et al. Structure-based discovery of potent CARM1 inhibitors for colorectal cancer therapy. Eur J Med Chem. 2024 Mar 4;269:116288. View Source
